(-)-Trimethaphan Camphorsulfonate
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Overview
Description
(-)-Trimethaphan Camphorsulfonate: is a chemical compound that belongs to the class of camphorsulfonic acid salts. It is known for its application in various fields, including pharmaceuticals and organic synthesis. This compound is particularly interesting due to its unique structural properties and its ability to form stable salts with various cations.
Mechanism of Action
Target of Action
(-)-Trimethaphan Camphorsulfonate is a derivative of camphor, a bicyclic monoterpene ketone . The primary targets of camphor are the transient receptor potential (TRP) channels, specifically the heat-sensitive TRP vanilloid subtype 1 (TRPV1) and the cold-sensitive TRP channel M8 .
Mode of Action
Camphor activates TRPV1 channels, although it requires higher concentrations than capsaicin . The activation is enhanced by phospholipase C-coupled receptor stimulation, mimicking inflamed conditions . Camphor activation of TRPV1 is mediated by distinct channel regions from capsaicin .
Biochemical Pathways
The activation of TRPV1 channels by camphor leads to the excitation and desensitization of sensory nerves . This is similar to the action of capsaicin and menthol, two other topically applied agents widely used for similar purposes .
Pharmacokinetics
This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound may be similar to those of camphor .
Result of Action
Although camphor activates TRPV1 less effectively, it desensitizes TRPV1 more rapidly and completely than capsaicin . This desensitization of TRPV1 may contribute to the analgesic actions of camphor . Conversely, TRPV3 current sensitizes after repeated camphor applications, which is inconsistent with the analgesic role of camphor .
Action Environment
The action of this compound is likely influenced by environmental factors such as the presence of inflammation, which enhances the activation of TRPV1 channels by camphor
Biochemical Analysis
Cellular Effects
(-)-Trimethaphan Camphorsulfonate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these influences is complex and is an active area of research.
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Trimethaphan Camphorsulfonate typically involves the reaction of camphorsulfonic acid with trimethaphan. The process begins with the preparation of camphorsulfonic acid, which is achieved by sulfonation of camphor using sulfuric acid and acetic anhydride . The resulting camphorsulfonic acid is then reacted with trimethaphan under controlled conditions to form the desired camphorsulfonate salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes followed by purification steps to ensure the purity and stability of the final product. The use of advanced analytical techniques such as gas chromatography and mass spectrometry ensures the quality control of the compound .
Chemical Reactions Analysis
Types of Reactions: (-)-Trimethaphan Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups, depending on the reagents used.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonate group under mild conditions.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted camphorsulfonate derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-Trimethaphan Camphorsulfonate is used as a resolving agent for chiral amines and other cations. It plays a crucial role in the synthesis of enantiopure compounds, which are essential in the development of pharmaceuticals .
Biology: The compound is used in biological research to study the effects of sulfonic acid derivatives on various biological systems. Its unique properties make it a valuable tool in biochemical studies.
Medicine: In the medical field, this compound is used in the formulation of certain pharmaceutical products. It is known for its potential therapeutic applications, including its use as an active pharmaceutical ingredient in some medications .
Industry: Industrially, the compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in different industrial processes.
Comparison with Similar Compounds
(1S)-(+)-Ammonium 10-Camphorsulfonate: This compound is similar in structure and is used in similar applications, such as calibration of circular dichroism spectrometers.
(1S)-(+)-10-Camphorsulfonic Acid: Another similar compound used in various chemical and pharmaceutical applications.
Uniqueness: (-)-Trimethaphan Camphorsulfonate is unique due to its specific structural configuration and its ability to form stable salts with various cations. This property makes it particularly valuable in the synthesis of enantiopure compounds and in pharmaceutical formulations.
Biological Activity
(-)-Trimethaphan Camphorsulfonate, a derivative of trimethaphan, is a ganglionic blocking agent primarily utilized in medical settings for the management of hypertension and other conditions requiring rapid blood pressure control. This compound acts as a non-depolarizing antagonist at nicotinic acetylcholine receptors located in the autonomic ganglia, leading to significant physiological effects. This article delves into its biological activity, mechanisms of action, therapeutic applications, and potential side effects, supported by data tables and relevant case studies.
- Molecular Formula : C32H40N2O5S2
- Molecular Weight : 596.8 g/mol
This compound functions by competitively antagonizing nicotinic acetylcholine receptors in the autonomic ganglia. This blockade prevents the stimulation of postsynaptic receptors by acetylcholine, resulting in reduced sympathetic and parasympathetic autonomic activity. The primary pharmacological effects include:
- Vasodilation : Decreases vascular resistance and lowers blood pressure.
- Histamine Release : May contribute to hypotensive effects and side effects such as flushing or allergic reactions.
- Cardiac Effects : Can lead to reflex tachycardia due to decreased sympathetic input to the heart.
Biological Activity
The biological activity of this compound can be summarized in the following table:
Action | Effect | Mechanism |
---|---|---|
Ganglionic Blockade | Reduces sympathetic tone | Antagonism of nicotinic receptors |
Vasodilation | Lowers blood pressure | Inhibition of vasoconstriction |
Histamine Release | Potential hypotensive effect | Induction of mast cell degranulation |
Tachycardia | Increased heart rate | Reflex response due to reduced vascular resistance |
Therapeutic Applications
This compound is used in specific clinical scenarios:
- Hypertensive Crises : Effective in rapidly lowering blood pressure during acute emergencies.
- Neurosurgery : Used to control bleeding and manage hemodynamic stability during surgical procedures.
- Aortic Dissection : Occasionally utilized for managing severe hypertension associated with this condition.
Case Studies
-
Hypertensive Crisis Management :
A study demonstrated that intravenous administration of (-)-Trimethaphan significantly reduced systolic blood pressure in patients experiencing hypertensive crises, showcasing its rapid action and effectiveness in acute settings. -
Neurosurgical Procedures :
In a cohort of patients undergoing neurosurgery, (-)-Trimethaphan was employed to maintain controlled hypotension. The results indicated a marked reduction in intraoperative bleeding without significant adverse effects on cardiac function.
Side Effects
While this compound is effective, it is associated with several side effects:
- Postural Hypotension : Commonly observed due to vasodilation.
- Tachycardia : Reflexive increase in heart rate may occur.
- Respiratory Arrest : Rare but serious side effect; mechanism remains unclear.
Properties
CAS No. |
99297-10-6 |
---|---|
Molecular Formula |
C₃₂H₄₁N₂O₅S₂⁺ |
Molecular Weight |
597.81 |
Synonyms |
[3aR-(3aα,8aα,8bα)]-Decahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium Salt With (1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid; (1S)-7,7-Dimethyl-2-oxo-Bicyclo[2.2.1]heptane-1-methanesulfonic Acid |
Origin of Product |
United States |
Q1: How does (-)-trimethaphan camphorsulfonate exert its effects within the body?
A1: this compound acts as a short-acting ganglionic blocking agent. [, ] It competes with acetylcholine for nicotinic receptors at autonomic ganglia, effectively blocking the transmission of nerve impulses from preganglionic to postganglionic neurons. [] This blockade primarily affects the sympathetic nervous system, resulting in vasodilation, decreased cardiac output, and a reduction in blood pressure. [, , , , , , ]
Q2: What are the primary hemodynamic effects observed with this compound administration?
A2: Research in dogs [] has shown that this compound causes a reduction in systemic arterial blood pressure, a decrease in central venous pressure, and reduced cardiac work and coronary blood flow. These effects are attributed to peripheral blood pooling, leading to a decrease in venous return to the heart. []
Q3: Does this compound affect the digital circulation?
A3: Yes, studies in humans [] indicate that this compound influences the digital circulation. Interestingly, when administered with norepinephrine, it appears to potentiate the vasoconstrictive effect of norepinephrine in the digits, requiring lower doses of norepinephrine to achieve the same degree of vasoconstriction. This effect is hypothesized to be due to a direct peripheral blockade of norepinephrine uptake into neural stores. []
Q4: Beyond its cardiovascular effects, are there other notable physiological responses associated with this compound?
A5: Studies have examined the influence of this compound on the pulmonary capillary bed. [] While the initial rise in pulmonary diffusing capacity during exercise remained unaffected, the later elevation appeared to be independent of factors like body position and ganglionic blockade, highlighting the complex regulation of pulmonary vascular tone during exercise. []
Q5: Has this compound been investigated for potential protective effects in specific medical scenarios?
A6: Yes, research [] explored the potential of this compound to prevent spinal cord injury during procedures involving contrast media injection. The rationale stemmed from the hypothesis that the drug's vasodilatory properties might counteract the vasoconstriction often associated with contrast media, thereby reducing ischemic damage. []
Q6: What is known about the stability of this compound and strategies for its formulation?
A7: While specific details about its inherent stability are limited in the provided research, the fact that this compound is administered intravenously suggests a need for careful formulation. [, ] This likely involves considerations of pH, solvent compatibility, and potential use of stabilizers to ensure its efficacy and safety.
Q7: How has this compound been utilized as a tool in research models?
A8: The research highlights its use in creating controlled hypotension in animal models, particularly dogs. [, , , , ] This has been valuable in studying cerebral hemodynamics during hypotension, [, ] as well as investigating the physiological responses to acute changes in blood pressure. [, ]
Q8: Are there any reported adverse events or safety concerns associated with this compound use?
A9: While not extensively detailed in the provided research, one study [] mentions the potential for post-transfusion pulmonary edema in surgical patients treated with this compound. This highlights the need for careful patient selection and monitoring, especially in critical care settings.
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